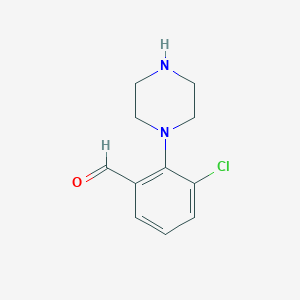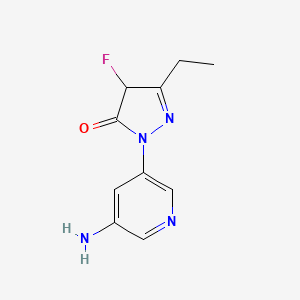
1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both nitrogen and fluorine atoms in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Aminopyridin-3-yl)-3-methyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one
- 1-(5-Aminopyridin-3-yl)-3-ethyl-4-chloro-4,5-dihydro-1H-pyrazol-5-one
- 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-4-one
Uniqueness
The uniqueness of 1-(5-Aminopyridin-3-yl)-3-ethyl-4-fluoro-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for pharmaceutical applications .
Propiedades
Fórmula molecular |
C10H11FN4O |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
2-(5-aminopyridin-3-yl)-5-ethyl-4-fluoro-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11FN4O/c1-2-8-9(11)10(16)15(14-8)7-3-6(12)4-13-5-7/h3-5,9H,2,12H2,1H3 |
Clave InChI |
OGRKXMVQBHHUDY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=O)C1F)C2=CN=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


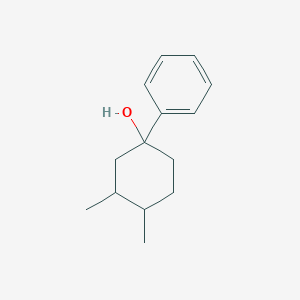
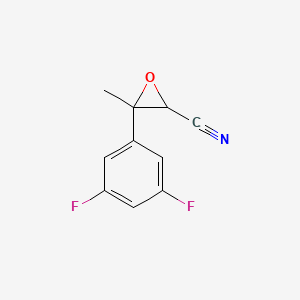
![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
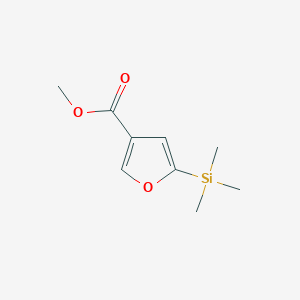

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
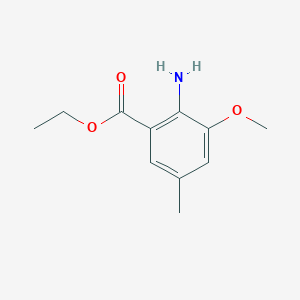
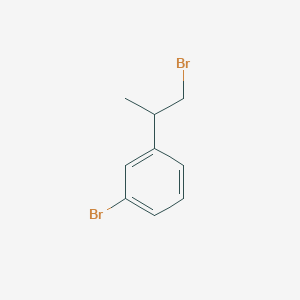
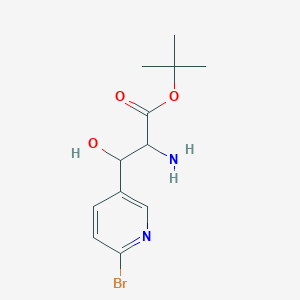
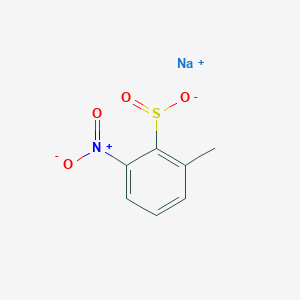
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
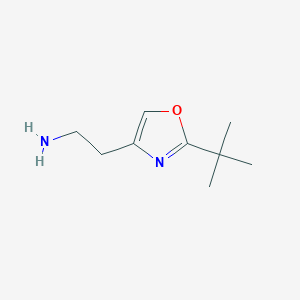
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
